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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical and early clinical findings for
GSK990 (also known as GSK4532990 and formerly ARO-HSD), an investigational RNA
interference (RNAI) therapeutic targeting 17[3-hydroxysteroid dehydrogenase 13 (HSD17B13)
for the treatment of Alcohol-associated Liver Disease (ALD) and Metabolic Dysfunction-
associated Steatohepatitis (MASH). The performance of GSK990 is compared with other
therapeutic alternatives targeting HSD17B13 and other pathways implicated in liver disease.

Executive Summary

GSK990 is a small interfering RNA (siRNA) therapeutic designed to selectively silence the
HSD17B13 gene, which has been genetically validated as a key player in the progression of
chronic liver diseases.[1][2] Preclinical and early clinical data for GSK990 demonstrate robust
target engagement with significant reductions in HSD17B13 mRNA and protein levels.[3][4][5]
This on-target activity has translated into encouraging improvements in liver health biomarkers,
including reductions in liver enzymes.[3][4][5] This guide places these findings in the context of
other HSD17B13 inhibitors and alternative therapeutic modalities for MASH, providing a
framework for assessing the translational potential of GSK990.
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Table 1: Preclinical and Phase 1/2 Performance of

E .. o | .

Feature

GSK990 (ARO-HSD)

ALN-HSD

Mechanism of Action

RNAi-mediated silencing of
HSD17B13 mRNA

RNAi-mediated silencing of
HSD17B13 mRNA

Delivery

Subcutaneous injection with
GalNAc conjugate for

hepatocyte targeting

Subcutaneous injection with
GalNAc conjugate for

hepatocyte targeting

In Vitro Potency

Data not publicly available

Data not publicly available

Preclinical In Vivo Efficacy

Data not publicly available in

detalil

Data not publicly available in

detalil

Phase 1/2 Target Engagement
(mRNA reduction)

Mean reduction of 93.4% at
200 mg dose in suspected
NASH patients.[4][5]

Dose-dependent reduction;
median of -78.3% at 400 mg
dose in NASH patients.[6]

Phase 1/2 Target Engagement

(Protein reduction)

Reduced by =283% in
suspected NASH patients.[3]

[7]

Data not publicly available

Phase 1/2 Clinical Efficacy
(ALT reduction)

Mean reduction of 42.3% at
200 mg dose in suspected
NASH patients.[4][5]

Numerically lower ALT levels

compared to placebo.[6]

Safety Profile (Early Clinical)

Generally well-tolerated; mild,
transient injection site

reactions reported.[4]

Generally well-tolerated; mild,
transient injection site

reactions reported.[6]

Table 2: Comparison of GSK990 with Other Therapeutic
Modalities for MASH
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. Efimosfermin BI-3231 (Small
Feature GSK990 (siRNA)
(FGF21 Analog) Molecule)
Fibroblast Growth
Target HSD17B13 HSD17B13

Factor 21 Receptor

Mechanism of Action

Post-transcriptional

gene silencing

Agonist of the FGF21
pathway, regulating
metabolism and

reducing liver fat

Enzymatic inhibition

Preclinical Efficacy

Not detailed publicly

Not detailed publicly

IC50 of 1 nM (human)
and 13-14 nM

(mouse).[8]

Clinical Efficacy
(Phase 2)

Reduction in liver
enzymes and trends

for improvement in

hepatocyte ballooning.

Significant
improvement in
fibrosis (=1 stage) and
MASH resolution.

Not yet in clinical trials

[31[4]
o ] Subcutaneous Subcutaneous
Administration o o Oral (expected)
Injection Injection

Status

Phase 2 trials for
MASH and ALD.[2]

Phase 2 trials
completed for MASH

Preclinical

Experimental Protocols
In Vitro siRNA Potency Assessment

o Objective: To determine the half-maximal inhibitory concentration (IC50) of siRNAs targeting

HSD17B13.

o Methodology:

o Cell Culture: Primary human hepatocytes or immortalized human liver cell lines (e.qg.,

HepG2, Huh?) are cultured under standard conditions.

© 2025 BenchChem. All rights reserved.

3/8

Tech Support


https://www.benchchem.com/pdf/Head_to_Head_Comparison_of_Hsd17B13_Inhibitors_in_Preclinical_NAFLD_Models.pdf
https://arrowheadpharma.com/news-press/arrowhead-presents-positive-interim-clinical-data-on-aro-hsd-treatment-in-patients-with-suspected-nash-at-easl-international-liver-congress/
https://pubmed.ncbi.nlm.nih.gov/36513186/
https://www.hra.nhs.uk/planning-and-improving-research/application-summaries/research-summaries/safety-and-effectiveness-of-gsk4532990-compared-with-placebo-in-adults-with-ald/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

[e]

SiRNA Transfection: Cells are transfected with varying concentrations of the HSD17B13-
targeting siRNA or a non-targeting control siRNA using a suitable transfection reagent.

o Incubation: Cells are incubated for a defined period (e.g., 24-72 hours) to allow for siRNA-
mediated mMRNA degradation.

o RNA Isolation and gRT-PCR: Total RNA is extracted from the cells, and the expression
level of HSD17B13 mRNA is quantified using quantitative real-time polymerase chain
reaction (QRT-PCR). Gene expression is normalized to a housekeeping gene (e.g.,
GAPDH).

o Data Analysis: The percentage of HSD17B13 mRNA knockdown relative to the control is
calculated for each siRNA concentration. The IC50 value is determined by fitting the dose-
response data to a four-parameter logistic curve.

In Vivo Efficacy in a Mouse Model of MASH

» Objective: To evaluate the therapeutic efficacy of HSD17B13-targeting SiRNA in a preclinical
model of MASH.

e Methodology:

o Animal Model: A diet-induced model of MASH is established in mice (e.g., C57BL/6J mice
fed a high-fat, high-fructose, and high-cholesterol diet for an extended period).

o siRNA Administration: Mice with established MASH are administered the HSD17B13-
targeting sSiRNA (conjugated to a hepatocyte-targeting ligand like GalNAc) or a control
siRNA via subcutaneous injection at specified doses and frequencies.[9][10]

o Monitoring: Body weight, food intake, and relevant blood parameters are monitored
throughout the study.

o Endpoint Analysis:

» Biochemical Analysis: Serum levels of liver enzymes such as alanine aminotransferase
(ALT) and aspartate aminotransferase (AST) are measured.[11][12]
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» Histopathology: Liver tissue is collected, fixed, and stained with Hematoxylin and Eosin
(H&E) and Sirius Red. Histological scoring for steatosis, inflammation, hepatocyte
ballooning, and fibrosis is performed by a trained pathologist according to the NAFLD
Activity Score (NAS) and fibrosis staging.[13][14][15]

» Gene Expression Analysis: Hepatic HSD17B13 mRNA and protein levels are quantified
by gRT-PCR and Western blotting, respectively, to confirm target engagement.
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Caption: Mechanism of action of GSK990 in hepatocytes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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